molecular formula C12H9NO2 B084124 N-(3-Butynyl)phthalimide CAS No. 14396-90-8

N-(3-Butynyl)phthalimide

Cat. No. B084124
CAS RN: 14396-90-8
M. Wt: 199.2 g/mol
InChI Key: YIMNQWSIQLKYOZ-UHFFFAOYSA-N
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Description

N-(3-Butynyl)phthalimide is a terminal alkyne substituted isoindole compound . It is used for proteomics research . The CAS Number is 14396-90-8 . The molecular weight is 199.21 and the molecular formula is C12H9NO2 .


Molecular Structure Analysis

The molecular structure of N-(3-Butynyl)phthalimide is represented by the formula C12H9NO2 . The average mass is 199.205 Da and the monoisotopic mass is 199.063324 Da .


Chemical Reactions Analysis

N-(3-Butynyl)phthalimide has been used in various chemical reactions. For example, it has been used in the synthesis of water-soluble and potent MMP-13 inhibitors with activity in human osteosarcoma cells . It has also been used in strategies to generate nitrogen-centered radicals that may rely on photoredox catalysis .


Physical And Chemical Properties Analysis

N-(3-Butynyl)phthalimide appears as a white to tan powder . It has a density of 1.3±0.1 g/cm3 . The boiling point is 328.0±25.0 °C at 760 mmHg . The flash point is 146.6±15.5 °C .

Scientific Research Applications

Proteomics Research

N-(3-Butynyl)phthalimide: is utilized in proteomics research as a terminal alkyne substituted isoindole compound . This application is significant in the study of protein structures and functions, where the compound’s unique properties facilitate the labeling and detection of proteins.

Synthesis of Fluorescent Nucleosides

Researchers have extended furopyrimidine nucleosides with a 5-alkynyl substituent using N-(3-Butynyl)phthalimide . This synthesis results in high fluorescence and potential antiviral effects, even in the absence of free ribose hydroxyl groups . Such fluorescent nucleosides are valuable for studying nucleic acid dynamics and interactions.

Development of MMP-13 Inhibitors

The compound has been used in the design and synthesis of water-soluble and potent MMP-13 inhibitors, which show activity in human osteosarcoma cells . MMP-13 inhibitors are crucial in the research of metastasis and cancer progression.

Generation of Nitrogen-centered Radicals

N-(3-Butynyl)phthalimide: plays a role in strategies to generate nitrogen-centered radicals, which may rely on photoredox catalysis . These radicals are essential intermediates in various organic synthesis reactions, leading to the development of new pharmaceuticals and materials.

Perovskite Modification

Incorporation of conjugated diynes, including N-(3-Butynyl)phthalimide , into perovskites and their post-synthetic modification is an emerging field . This application is pivotal for the advancement of solar cell technology and the development of new electronic devices.

Organic Electrochemical Transistors

The compound is integral in the interface engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices . Such transistors are used in the creation of sensitive and selective biosensors for medical diagnostics and environmental monitoring.

Safety and Hazards

N-(3-Butynyl)phthalimide may cause an allergic skin reaction (H317) and serious eye irritation (H319) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

N-(3-Butynyl)phthalimide has been used in various research areas. For instance, it has been used in the incorporation of conjugated diynes in perovskites and their post-synthetic modification . It has also been used in the engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices .

properties

IUPAC Name

2-but-3-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457580
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Butynyl)phthalimide

CAS RN

14396-90-8
Record name N-(3-Butynyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14396-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropyl azodicarboxylate (316 g, 1.56 mol) was added to a solution of triphenylphosphine (PPh3) (393 g, 1.50 mol), 3-butyn-1-ol (105 g, 1.50 mol) and phthalimide (200 g, 1.36 mol) in toluene (1600 mL) which was pre-cooled with a −5° C. cooling bath at such a rate that temperature of the reaction mixture was kept between 15-25° C. The addition time was 50 min. The cooling bath was removed after the addition was finished. The reaction mixture was allowed to warm to 15-25° C. and stirred for 1 h. Then methanol (800 mL) was added. The mixture was stirred for 30 min and then filtered. The crude product was washed with methanol and dried to give a white solid (218 g) in 80% yield 99.8% purity by area. 1H NMR (DMSO-d6): δ 7.88 (m, 4 H), 3.72 (t, 2 H, J=7.0 Hz), 2.83 (t, 1 H, J=2.7 Hz), 2.55 (m, 2 H).
Quantity
316 g
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reactant
Reaction Step One
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393 g
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reactant
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105 g
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200 g
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reactant
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1600 mL
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solvent
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Yield
80%

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure of lyer and Liebeskind (J. Amer. Chem. Soc, 1987, 109, 2759-2770) via a Mitsunobu reaction between phthalimide and 3-butyn-1-ol in 84% yield. The product was isolated as white crystals. mp=137-139° C. (lit. mp=136-137° C.). N-(Ethoxycarbonyl)but-3-ynylamine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?

A1: N-(3-Butynyl)phthalimide serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.

Q2: How is the successful incorporation of N-(3-Butynyl)phthalimide and its subsequent transformation into the amino phase confirmed in the study?

A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:

  • Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].
  • Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].
  • Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from N-(3-Butynyl)phthalimide [].

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